molecular formula C17H21N3O2S2 B2575811 3-[(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)sulfonyl]pyridine CAS No. 2034362-04-2

3-[(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)sulfonyl]pyridine

Cat. No.: B2575811
CAS No.: 2034362-04-2
M. Wt: 363.49
InChI Key: DOTYMKNHYLJDSQ-UHFFFAOYSA-N
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Description

3-[(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)sulfonyl]pyridine is a complex organic compound that features a thienopyridine core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Scientific Research Applications

3-[(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)sulfonyl]pyridine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Research: Used as a probe to study various biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs that contain pyridine and piperidine rings act on the central nervous system .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Compounds containing pyridine and piperidine rings can be irritants and should be handled with care .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promise as a drug, further studies could be conducted to optimize its structure, improve its synthesis, and investigate its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)sulfonyl]pyridine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thienopyridine Core: This can be achieved through cyclization reactions involving thiophene and pyridine derivatives under specific conditions.

    Piperidine Introduction: The piperidine moiety is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)sulfonyl]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • **4,5,6,7-Tetrahydrothieno

Properties

IUPAC Name

5-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S2/c21-24(22,16-2-1-7-18-12-16)20-9-3-15(4-10-20)19-8-5-17-14(13-19)6-11-23-17/h1-2,6-7,11-12,15H,3-5,8-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTYMKNHYLJDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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